molecular formula C16H11ClN4O3 B11524425 N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide

N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide

Cat. No.: B11524425
M. Wt: 342.73 g/mol
InChI Key: PGUPVPTXCGMFOX-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-1-{N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that belongs to the class of hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-1-{N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the following steps:

    Formation of the Hydrazine Derivative: The initial step involves the reaction of 4-chlorophenylhydrazine with an appropriate formylating agent to form the hydrazine derivative.

    Condensation with Indole-2,3-dione: The hydrazine derivative is then condensed with indole-2,3-dione under controlled conditions to form the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-1-{N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different oxidation states.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-CHLOROPHENYL)-1-{N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-1-{N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)formamide: A simpler compound with similar structural features but lacking the indole moiety.

    Indole-2,3-dione derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-1-{N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its combination of the chlorophenyl and indole groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler compounds.

Properties

Molecular Formula

C16H11ClN4O3

Molecular Weight

342.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-N'-[(2-hydroxy-1H-indol-3-yl)imino]oxamide

InChI

InChI=1S/C16H11ClN4O3/c17-9-5-7-10(8-6-9)18-15(23)16(24)21-20-13-11-3-1-2-4-12(11)19-14(13)22/h1-8,19,22H,(H,18,23)

InChI Key

PGUPVPTXCGMFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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